4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Description
“4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide” is a compound with the molecular formula C14H15FN4O . It is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered important in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of readily available raw materials and a simple synthesis route . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . This is followed by adding chlorobenzene and trifluoroacetic anhydride . The mixture is then reacted under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . This platform is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and the regulation of the pH value to 6 . This is followed by the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is then reacted under the protection of nitrogen in a high-pressure kettle .Future Directions
Properties
IUPAC Name |
4-fluoro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-11-6-4-10(5-7-11)14(20)16-9-13-18-17-12-3-1-2-8-19(12)13/h4-7H,1-3,8-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBFTIMHCNKHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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